Methyl 2-(4-chlorophthalazin-1-yl)acetate
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Overview
Description
Methyl 2-(4-chlorophthalazin-1-yl)acetate is an organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophthalazin-1-yl)acetate typically involves the reaction of 4-chlorophthalazine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophthalazin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atom in the phthalazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phthalazine derivatives.
Scientific Research Applications
Methyl 2-(4-chlorophthalazin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophthalazin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophthalazin-1-yl)acetate
- Methyl 2-(4-fluorophthalazin-1-yl)acetate
- Methyl 2-(4-iodophthalazin-1-yl)acetate
Uniqueness
Methyl 2-(4-chlorophthalazin-1-yl)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the compound’s specific structure can confer unique properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H9ClN2O2 |
---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
methyl 2-(4-chlorophthalazin-1-yl)acetate |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10(15)6-9-7-4-2-3-5-8(7)11(12)14-13-9/h2-5H,6H2,1H3 |
InChI Key |
JCZBGPKSILDGCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NN=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
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